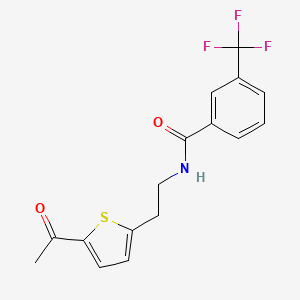

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2S/c1-10(21)14-6-5-13(23-14)7-8-20-15(22)11-3-2-4-12(9-11)16(17,18)19/h2-6,9H,7-8H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBCHGQUBZFZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a thiophene ring, an acetyl group, and a trifluoromethyl group attached to a benzamide moiety. These structural features are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 359.34 g/mol |

| Solubility | Moderate to low |

| LogP (octanol-water) | 3.5 |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer.

- Antioxidant Activity : The presence of thiophene rings often correlates with antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, indicating potential use in inflammatory diseases.

Case Study 1: Antidiabetic Activity

A study focused on related benzamide analogs demonstrated significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. The analogs showed maximal activity at concentrations as low as , suggesting that modifications similar to those found in this compound could enhance β-cell protection against stress-induced apoptosis .

Case Study 2: Anticancer Potential

Another investigation into the biological activity of thiophene-containing compounds revealed their potential as anticancer agents. The compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This suggests that this compound may also exhibit similar anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of trifluoromethyl and acetyl groups significantly enhances the biological activity of benzamide derivatives. The positioning and nature of substituents on the aromatic rings are critical for optimizing potency and selectivity against target enzymes or receptors.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Key Observations :

- Trifluoromethyl Position : The 3-CF₃ substitution in the target compound contrasts with 4-CF₃ or 4-CF₃O groups in analogs, which may alter steric and electronic interactions with targets .

- The acetyl group on thiophene in the target compound may enhance lipophilicity compared to unsubstituted thiophenes .

Pharmacological and Physicochemical Properties

- Lipophilicity : The acetyl-thiophene group in the target compound likely increases logP compared to hydroxyl-containing analogs (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- Bioactivity: Trifluoromethyl benzamides in showed 24–48% immunoproteasome inhibition, suggesting the target compound may share similar mechanisms .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves multi-step reactions, including coupling of thiophene derivatives with benzamide precursors. For example, acylation reactions using benzoyl chloride derivatives (e.g., 2,4-difluorobenzoyl chloride in ) under controlled pyridine conditions can minimize side reactions. Purification via column chromatography and recrystallization (e.g., CH₃OH in ) enhances purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of intermediates (e.g., 5-chlorothiazol-2-amine in ) can improve yield. Reaction temperature and solvent selection (e.g., pyridine as a base) are critical to avoid decomposition of the trifluoromethyl group .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the presence of the trifluoromethyl group and acetylthiophene moiety, as demonstrated in similar benzamide derivatives (). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves hydrogen-bonding patterns and crystal packing. Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O) and amide (N-H) functional groups. Cross-referencing experimental data with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability by reducing oxidative metabolism, as seen in analogs (). Its electron-withdrawing nature alters electronic density on the benzamide ring, affecting π-π stacking and hydrogen-bonding interactions. Computational studies (e.g., molecular electrostatic potential maps) can quantify these effects. Comparative experiments with non-fluorinated analogs (e.g., replacing -CF₃ with -CH₃) validate its role in solubility and bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and activation energies for acylation and coupling reactions. Reaction path search algorithms () identify low-energy pathways, while molecular dynamics simulations predict solvent effects. Tools like Gaussian or ORCA integrate with cheminformatics platforms to optimize reaction conditions (e.g., solvent polarity, temperature). Experimental validation via kinetic studies (e.g., rate constants for intermediate formation) refines computational models .

Q. How can crystallographic data elucidate the biological target interactions of this compound?

- Methodological Answer : X-ray crystallography of co-crystals with target proteins (e.g., enzymes or receptors) reveals binding modes. For example, the amide and acetyl groups in similar compounds form hydrogen bonds with active-site residues (). Synchrotron radiation improves resolution for detecting weak interactions (e.g., C-H⋯F contacts). Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity, validated by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Mutagenesis studies on key residues further confirm interaction hotspots .

Q. What experimental designs resolve contradictions in biological activity data for trifluoromethylbenzamide derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or metabolic instability. A tiered approach includes:

- Dose-response curves across multiple cell lines (e.g., cancer vs. normal).

- Metabolic profiling (LC-MS) to identify degradation products.

- Target engagement assays (e.g., CETSA or NanoBRET) confirm direct binding.

- Comparative studies with stable isotopes (e.g., deuterated analogs) isolate pharmacokinetic effects. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) reduces false positives .

Q. How can researchers design derivatives of this compound to enhance selectivity for a specific enzyme?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents on the benzamide and thiophene rings. For example:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position of benzamide increase enzymatic inhibition ().

- Steric hindrance via alkyl chains on the ethyl linker reduces off-target binding.

- Isosteric replacements (e.g., thiophene → furan) probe tolerance in the enzyme’s active site. Free-energy perturbation (FEP) calculations guide rational design, while high-throughput screening (HTS) identifies hits for further optimization .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Characterization

| Technique | Application | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Confirms amide linkage, acetyl group | |

| X-ray diffraction | Resolves hydrogen-bonding networks | |

| HRMS | Validates molecular formula | |

| FTIR | Identifies carbonyl stretches |

Q. Table 2: Computational Tools for Reaction Design

| Tool/Method | Function | Example from Evidence |

|---|---|---|

| DFT | Models transition states | |

| Molecular docking | Predicts protein-ligand interactions | |

| FEP calculations | Quantifies substituent effects on binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.